Fluorescence Solvatochromism: Dibenzo[a,j]coronene Requires a Unique I/IV Intensity Ratio Scale
Dibenzo[a,j]coronene (DCo) exhibits solvatochromic fluorescence behavior analogous to coronene (Co), benzo[a]coronene (BCo), and naphtho[2,3-a]coronene (NCo), but its vibronic band III is not clearly identifiable across all solvents studied, necessitating a distinct I/IV emission intensity ratio scale rather than the I/III scale used for Co, BCo, and NCo [1]. In contrast, the fluorescence spectra of perylene show no selective enhancement of band I emission in polar solvents [2].
| Evidence Dimension | Fluorescence solvatochromism solvent polarity scale definition |
|---|---|
| Target Compound Data | DCo scale = I/IV emission intensity ratio |
| Comparator Or Baseline | Coronene (Co), Benzo[a]coronene (BCo), Naphtho[2,3-a]coronene (NCo): I/III ratio; Perylene: no selective band I enhancement |
| Quantified Difference | Qualitative difference in which vibronic bands are resolvable for intensity ratio measurement |
| Conditions | Fluorescence emission spectra in various organic solvents; excitation at compound-specific wavelengths |
Why This Matters
This distinct spectral characteristic means that experimental solvent polarity calibration using Dibenzo[a,j]coronene must employ a different wavelength ratio than other coronene derivatives, preventing direct substitution in fluorescence probe applications.
- [1] Waris, R.; Rembert, M. A.; Sellers, D. M.; Acree, W. E.; Street, K. W.; Fetzer, J. C. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. Analyst 1989, 114, 195–199. View Source
- [2] Acree, W. E. Solvent-modulated fluorescence behavior and photophysical properties of polycyclic aromatic hydrocarbons dissolved in fluid solution. UNT Digital Library, 2014. View Source
